Bienvenue dans la boutique en ligne BenchChem!

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Chloride channel CaCC VRAC

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 946314-71-2) is a synthetic small molecule belonging to the pyridazinone-benzenesulfonamide class. Its structure features a pyridazin-1(6H)-one core, a furan-2-yl substituent at the 3-position, an ethyl linker, and an unsubstituted benzenesulfonamide group.

Molecular Formula C16H15N3O4S
Molecular Weight 345.37
CAS No. 946314-71-2
Cat. No. B2994430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
CAS946314-71-2
Molecular FormulaC16H15N3O4S
Molecular Weight345.37
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3
InChIInChI=1S/C16H15N3O4S/c20-16-9-8-14(15-7-4-12-23-15)18-19(16)11-10-17-24(21,22)13-5-2-1-3-6-13/h1-9,12,17H,10-11H2
InChIKeyIDWKOBDXBQFCKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 946314-71-2) for Ion Channel and Anti-Inflammatory Research Sourcing


N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 946314-71-2) is a synthetic small molecule belonging to the pyridazinone-benzenesulfonamide class. Its structure features a pyridazin-1(6H)-one core, a furan-2-yl substituent at the 3-position, an ethyl linker, and an unsubstituted benzenesulfonamide group . This scaffold is represented in patent families claiming chloride channel (CaCC/VRAC) inhibitory activity, positioning the compound within a pharmacologically relevant chemical space for secretory and inflammatory disorders [1]. However, published quantitative biological data specific to this exact compound remain extremely scarce in the peer-reviewed literature, and no direct comparative studies against close analogs are currently available.

Why Generic Substitution of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide Is Not Supported by Evidence


Simple substitution of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide with other in-class compounds fails because the pyridazinone-benzenesulfonamide scaffold exhibits high sensitivity to structural modifications. Patent data for the broader chemotype indicate that changes to the peripheral aryl groups (e.g., pyridinyl vs. furanyl at the 3-position) and the sulfonamide N-substituent directly influence chloride channel inhibition profiles [1]. However, the absence of publicly available, compound-specific SAR tables or comparative biological data means no evidence-based assessment of functional equivalence between this compound and its closest analogs (e.g., 4-ethyl, 4-fluoro, or pyridin-3-yl variants) can be made. Procurement decisions must therefore be guided by internal screening rather than assumed interchangeability.

Quantitative Differentiation Evidence for N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 946314-71-2)


Chloride Channel Inhibition Class-Level Potential vs. Undefined Baseline

The pyridazine sulfonamide patent US20110288093 discloses compounds of generic formula (I) that inhibit calcium-activated chloride channels (CaCC) and volume-regulated anion channels (VRAC). The scaffold of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide falls within the claimed generic structure, suggesting potential chloride channel modulatory activity [1]. However, no quantitative IC50, channel-subtype selectivity, or cell-based ion flux data have been reported for this specific compound under the claimed assay conditions. Any differentiation from patent-exemplified analogs (e.g., pyridinyl-substituted variants) is currently unquantified.

Chloride channel CaCC VRAC Cystic fibrosis

Structural Analog Differentiation Potential: Furan-2-yl vs. Pyridin-3-yl Substituent

A close structural analog, N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide (OPB-31121), carries a pyridin-3-yl substituent in place of the furan-2-yl group and has been investigated in clinical oncology settings . The electronic and steric differences between furan (electron-rich, 5-membered) and pyridine (electron-deficient, 6-membered) heterocycles are known to modulate target engagement in related pyridazinone series [1]. Nonetheless, no head-to-head comparison of target binding, selectivity, or functional activity between these two compounds has been published. The unsubstituted benzenesulfonamide tail further distinguishes CAS 946314-71-2 from analogs carrying 4-ethyl, 4-fluoro, or 4-chloro substituents, but the pharmacological impact of this difference remains uncharacterized.

Pyridazinone SAR Heterocycle Ion channel

Multi-Target Anti-Inflammatory Potential: Class-Level Enzyme Inhibition Profile

A 2023 study on 4-(6-oxopyridazin-1-yl)benzenesulfonamides demonstrated nanomolar to low-micromolar inhibition of human carbonic anhydrase isoforms (hCA I, II, IX, XII), COX-2, and 5-LOX enzymes for optimized members of the series (e.g., compound 7a: hCA IX Ki = 8.7 nM; 5-LOX IC50 = 0.38 µM) [1]. While CAS 946314-71-2 shares the pyridazinone-benzenesulfonamide core, its 3-(furan-2-yl) substitution pattern differs from the 4-(benzyloxy)pyridazin-1-yl scaffold of the reported compounds [1][2]. Extrapolation of multi-target anti-inflammatory activity to CAS 946314-71-2 is not permissible without explicit experimental validation.

Carbonic anhydrase COX-2 5-LOX Anti-inflammatory

Suggested Research Application Scenarios for N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide Based on Class-Level Evidence


Exploratory Chloride Channel Pharmacology Screening

Given the generic structural inclusion in chloride channel inhibitor patents [1], CAS 946314-71-2 may be used in calcium-activated chloride channel (CaCC) or volume-regulated anion channel (VRAC) screening campaigns. Its unsubstituted benzenesulfonamide tail provides a baseline for SAR expansion. However, researchers must internally validate activity against patent-exemplified analogs, as no public comparative data exist.

Kinase or Enzyme Target Deorphaning Studies

The pyridazinone core and sulfonamide functionality are privileged motifs in kinase and carbonic anhydrase inhibitor design [1]. CAS 946314-71-2 can serve as a screening probe in broad-panel enzyme assays to identify novel targets, but procurement should be contingent on internal prioritization relative to well-characterized analogs such as those reported by Badawi et al. (2023).

Physicochemical Property Comparison in Lead Optimization

The furan-2-yl substituent confers distinct electronic and lipophilic properties compared to pyridinyl or thienyl analogs (e.g., predicted logP and topological polar surface area differences) [1]. CAS 946314-71-2 may be procured as a comparator in lead optimization programs evaluating heterocycle effects on permeability, solubility, and metabolic stability, provided the requisite analogs are sourced simultaneously.

Quote Request

Request a Quote for N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.